Melicopicine Melicopicine Melicopicine is a member of acridines. It derives from an acridone.
Brand Name: Vulcanchem
CAS No.: 517-73-7
VCID: VC21337606
InChI: InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3
SMILES: CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC
Molecular Formula: C18H19NO5
Molecular Weight: 329.3 g/mol

Melicopicine

CAS No.: 517-73-7

Cat. No.: VC21337606

Molecular Formula: C18H19NO5

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

Melicopicine - 517-73-7

Specification

CAS No. 517-73-7
Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-one
Standard InChI InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3
Standard InChI Key URPVDDXMEZAEJY-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC

Introduction

Chemical Identity and Basic Properties

Melicopicine, with the CAS registry number 517-73-7, is chemically known as 1,2,3,4-tetramethoxy-10-methylacridin-9(10H)-one. This compound belongs to the acridone alkaloid family, characterized by a nitrogen-containing heterocyclic structure. Melicopicine possesses a molecular formula of C₁₈H₁₉NO₅ and a molecular weight of 329.3 g/mol . The compound features a tricyclic framework with a carbonyl group at position 9 and four methoxy groups at positions 1, 2, 3, and 4, along with a methyl group attached to the nitrogen at position 10 .

Alternative Names and Identifiers

Melicopicine is known by several synonyms in scientific literature:

  • 1,2,3,4-Tetramethoxy-10-methylacridin-9(10H)-one

  • 1,2,3,4-Tetramethoxy-10-methylacridin-9-one

  • 9(10H)-Acridinone, 1,2,3,4-tetramethoxy-10-methyl-

  • 9-Acridanone, 1,2,3,4-tetramethoxy-10-methyl-

  • Acridin-9(10H)-one, 10-methyl-1,2,3,4-tetramethoxy-

  • Melicopicene

  • NSC 402921

Physical and Chemical Properties

Melicopicine typically appears as a crystalline compound and demonstrates solubility primarily in organic solvents, reflecting its predominantly hydrophobic nature. The presence of nitrogen atoms in its structure influences its chemical behavior, particularly in reactions involving nucleophilic or electrophilic reagents . The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry, which reveal its unique structural features.

Natural Sources and Distribution

Melicopicine has been isolated from various plant species within the Rutaceae family, particularly from the genus Melicope. According to PubChem data, this compound has been reported in several plant species, including:

  • Esenbeckia febrifuga

  • Vepris trichocarpa

  • Sarcomelicope argyrophylla

Additionally, melicopicine has been identified in Zanthoxylum simullans Hance, as reported in a study examining acridone alkaloids from this plant species . These plants are predominantly found in tropical and subtropical regions, suggesting a geographic concentration of melicopicine sources in these climatic zones.

Historical Context and Synthesis

First Synthesis and Identification

The synthesis of melicopicine dates back to 1950, as documented in the Australian Journal of Scientific Research by Hughes, Neill, and Ritchie. In their groundbreaking work, they successfully synthesized 1,2,3,4-tetramethoxy-10-methylacridone and confirmed its identity with a natural specimen of melicopicine. This research also explored the synthesis of related isomeric trimethoxy-10-methylacridones, introducing a novel synthetic pathway for 10-methylacridones .

Modern Synthetic Approaches

Contemporary synthetic methods for producing melicopicine typically involve multi-step processes that focus on constructing the tricyclic acridone core followed by strategic functionalization to introduce the methoxy and methyl groups at specific positions. These approaches often employ transition metal-catalyzed reactions and selective oxidation steps to achieve the desired substitution pattern with high regioselectivity.

CompoundTargetIC₅₀ Range (μg/mL)Cell Line/OrganismObservation
Acridone alkaloids (including melicopicine)Prostate cancer cells12-65PC-3M, LNCaPNo cytotoxicity against normal cells (HEK293) at 100 μg/mL
Acridone alkaloids (including melicopicine)Malaria parasite18-42P. falciparum (3D7, Dd2)Activity against both chloroquine-sensitive and resistant strains

Structure-Activity Relationships

The biological activity of melicopicine is closely related to its chemical structure. The acridone core provides a planar, aromatic system that can interact with biological targets through π-stacking interactions, while the methoxy substituents modify the electronic properties and lipophilicity of the molecule. The nitrogen-containing heterocyclic structure allows for hydrogen bonding and potential interactions with biomolecules such as proteins and DNA.

The position and number of methoxy groups on the acridone skeleton appear to significantly influence the biological activities of these compounds. Comparative studies of various acridone alkaloids have shown that different substitution patterns result in varying degrees of cytotoxic and antimalarial activities, suggesting that selective modification of the melicopicine structure could lead to derivatives with enhanced pharmacological properties.

Current Research and Future Directions

Current research on melicopicine focuses on several key areas:

Mechanism of Action Studies

Ongoing investigations aim to elucidate the precise mechanisms through which melicopicine exerts its biological effects. Some studies suggest that acridone alkaloids may interact with DNA topoisomerases or interfere with mitochondrial function in cancer cells, leading to apoptosis. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

Structure Optimization

Medicinal chemistry efforts are exploring structural modifications of melicopicine to enhance its pharmacological properties and address potential limitations such as solubility or bioavailability. Such modifications include varying the substitution pattern on the acridone core or introducing additional functional groups to improve target selectivity.

Drug Delivery Approaches

Novel drug delivery systems are being investigated to improve the therapeutic potential of melicopicine. These include nanoparticle-based delivery systems, liposomal formulations, or conjugation with targeting moieties to enhance specificity for cancer cells or parasites.

Chemical Data and Properties

Structural Identifiers

Table 2 provides key structural identifiers for melicopicine:

Identifier TypeValue
Molecular FormulaC₁₈H₁₉NO₅
Molecular Weight329.3 g/mol
CAS Registry Number517-73-7
InChIInChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3
InChIKeyURPVDDXMEZAEJY-UHFFFAOYSA-N
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C(C3)OC)OC)OC)OC

Spectroscopic Properties

Melicopicine can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The ¹H-NMR spectrum typically shows signals for the aromatic protons, methoxy groups, and the N-methyl group, while the ¹³C-NMR spectrum reveals the carbonyl carbon, aromatic carbons, and carbons bearing methoxy groups. Mass spectrometry provides the molecular ion peak at m/z 329, corresponding to the molecular weight of melicopicine.

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